molecular formula C28H45N5O6 B10823779 (1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B10823779
M. Wt: 547.7 g/mol
InChI Key: GLLOOYDKCPXZBT-WCDFTICCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML1000 is a synthetic organic compound that has garnered significant attention due to its potential as a protease inhibitor, particularly against the coronavirus main protease (Mpro). This compound was designed to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, by targeting a key protein in the virus’s life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML1000 is derived from the ketoamide inhibitor boceprevir, with a γ-lactamyl group replacing the P1 cyclobutanyl group . The synthesis involves the following steps:

    Formation of the Ketoamide Backbone: The ketoamide backbone is synthesized using standard peptide coupling reactions.

    Introduction of the γ-Lactamyl Group: The γ-lactamyl group is introduced through a cyclization reaction involving a suitable precursor.

    Final Assembly: The final compound is assembled by coupling the ketoamide backbone with the γ-lactamyl group under mild conditions to avoid degradation of sensitive functional groups.

Industrial Production Methods

Industrial production of ML1000 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

ML1000 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: ML1000 can be reduced to form reduced analogs, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the γ-lactamyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ML1000, each with potentially unique biological activities.

Scientific Research Applications

ML1000 has a wide range of scientific research applications, including:

Mechanism of Action

ML1000 exerts its effects by inhibiting the coronavirus main protease (Mpro), a key enzyme involved in the replication of SARS-CoV-2 . The compound binds to the active site of Mpro, preventing the enzyme from processing viral polyproteins, which are essential for viral replication. This inhibition effectively suppresses viral replication in human cells .

Properties

Molecular Formula

C28H45N5O6

Molecular Weight

547.7 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C28H45N5O6/c1-14-15(10-11-39-14)12-17(20(34)22(29)35)30-23(36)19-18-16(28(18,8)9)13-33(19)24(37)21(26(2,3)4)31-25(38)32-27(5,6)7/h15-19,21H,1,10-13H2,2-9H3,(H2,29,35)(H,30,36)(H2,31,32,38)/t15-,16-,17+,18-,19-,21+/m0/s1

InChI Key

GLLOOYDKCPXZBT-WCDFTICCSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](C[C@@H]3CCOC3=C)C(=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCOC3=C)C(=O)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.